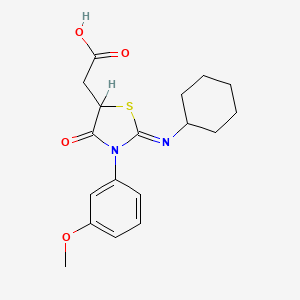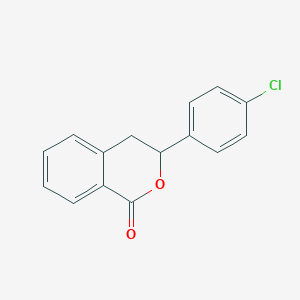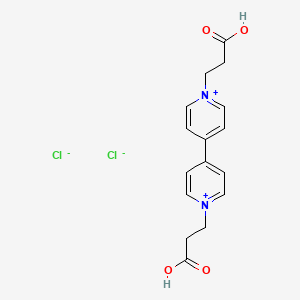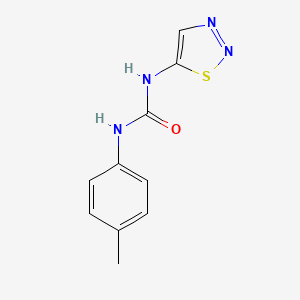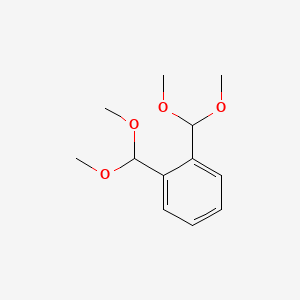
1,2-Bis(dimethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dimethoxymethyl)benzene is an organic compound with the molecular formula C12H18O4 It is a derivative of benzene, where two hydrogen atoms are replaced by dimethoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethoxymethyl)benzene can be synthesized through the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are typically used.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Methanol is commonly used as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of dimethoxybenzaldehyde or dimethoxybenzoic acid.
Reduction: Formation of dimethoxybenzene.
Substitution: Formation of halogenated derivatives such as bromodimethoxymethylbenzene.
Applications De Recherche Scientifique
1,2-Bis(dimethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(dimethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene: Similar structure but lacks the dimethoxymethyl groups.
1,4-Bis(dimethoxymethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-Bis(diphenylphosphino)benzene: Contains phosphine groups instead of dimethoxymethyl groups.
Uniqueness
1,2-Bis(dimethoxymethyl)benzene is unique due to the presence of two dimethoxymethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
37864-64-5 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1,2-bis(dimethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-11(14-2)9-7-5-6-8-10(9)12(15-3)16-4/h5-8,11-12H,1-4H3 |
Clé InChI |
FNDWCHQNWWTVFA-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1C(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


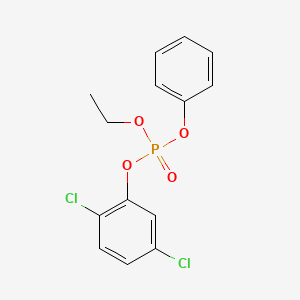
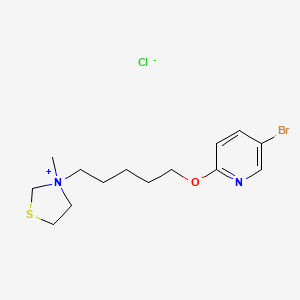
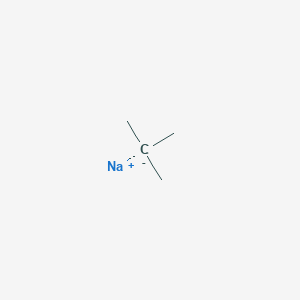

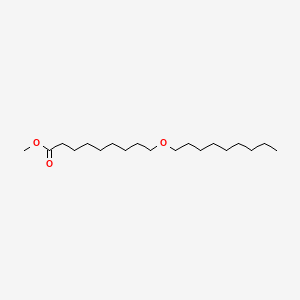
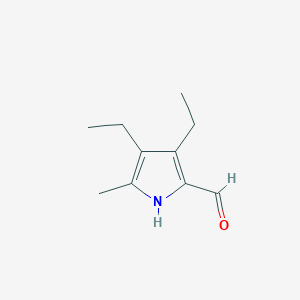
![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
